molecular formula C17H17N3O3S B6625728 N-[4-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-3-methoxyphenyl]acetamide

N-[4-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-3-methoxyphenyl]acetamide

Cat. No.: B6625728
M. Wt: 343.4 g/mol
InChI Key: ZNWFWFSBWONYPB-UHFFFAOYSA-N
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Description

N-[4-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-3-methoxyphenyl]acetamide is a complex organic compound that features a furan ring, a thiazole ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[4-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-3-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11(21)20-12-5-6-14(16(8-12)22-2)18-9-13-10-19-17(24-13)15-4-3-7-23-15/h3-8,10,18H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWFWFSBWONYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NCC2=CN=C(S2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-3-methoxyphenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a furan-2-yl compound with a thioamide under acidic conditions.

    Attachment of the Methoxyphenyl Group: The thiazole intermediate is then reacted with a methoxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-3-methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiazole ring can be reduced to a thiazolidine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Furanones.

    Reduction: Thiazolidines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-3-methoxyphenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[4-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-3-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The furan and thiazole rings can participate in π-π stacking interactions, while the methoxyphenyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar furan ring structure.

    Tetrahydrofuran: Another solvent with a furan ring but without the thiazole and methoxyphenyl groups.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

N-[4-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-3-methoxyphenyl]acetamide is unique due to its combination of furan, thiazole, and methoxyphenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.

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